{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane
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Overview
Description
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane is an organosilicon compound with the molecular formula C12H19ClOSi It is characterized by the presence of a chloromethyl group attached to a phenyl ring, which is further connected to an ethyl chain bonded to a methoxy-dimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane typically involves the reaction of 4-(chloromethyl)styrene with methoxy-dimethylsilane in the presence of a catalyst. The reaction conditions often include the use of a solvent such as toluene and a catalyst like platinum or palladium complexes to facilitate the hydrosilylation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloromethyl group in {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
{2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Potential use in the development of bioactive molecules and as a labeling agent in biochemical studies.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane involves its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrosilylation. The molecular targets and pathways depend on the specific application and the nature of the reacting species. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophilic center, attracting nucleophiles to form new bonds.
Comparison with Similar Compounds
Similar Compounds
- {2-[4-(Chloromethyl)phenyl]ethyl}(dimethoxy)methylsilane
- {2-[4-(Chloromethyl)phenyl]ethyl}(trimethoxy)silane
Comparison
Compared to its analogs, {2-[4-(Chloromethyl)phenyl]ethyl}(methoxy)dimethylsilane is unique due to the presence of a methoxy group and two methyl groups attached to the silicon atom. This structural difference can influence its reactivity and the types of reactions it undergoes. For example, the methoxy group can provide steric hindrance and electronic effects that may alter the compound’s behavior in nucleophilic substitution reactions compared to its dimethoxy or trimethoxy counterparts.
Properties
CAS No. |
99348-95-5 |
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Molecular Formula |
C12H19ClOSi |
Molecular Weight |
242.81 g/mol |
IUPAC Name |
2-[4-(chloromethyl)phenyl]ethyl-methoxy-dimethylsilane |
InChI |
InChI=1S/C12H19ClOSi/c1-14-15(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,8-10H2,1-3H3 |
InChI Key |
BWKUSQZMLVHSHU-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(C)CCC1=CC=C(C=C1)CCl |
Origin of Product |
United States |
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